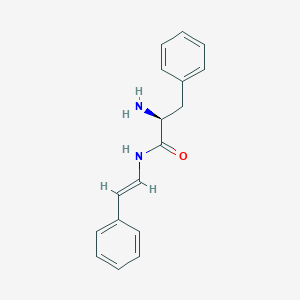

(S,E)-2-Amino-3-phenyl-N-styrylpropanamide

Description

(S,E)-2-Amino-3-phenyl-N-styrylpropanamide is a chiral amide derivative characterized by an (S)-configured amino group, a phenyl substituent at the β-position, and an E-configured styryl moiety at the N-terminus.

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-N-[(E)-2-phenylethenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-16(13-15-9-5-2-6-10-15)17(20)19-12-11-14-7-3-1-4-8-14/h1-12,16H,13,18H2,(H,19,20)/b12-11+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELOBUFGOXPRGZ-PCUGXKRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC=CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N/C=C/C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184471 | |

| Record name | Benzenepropanamide, α-amino-N-[(1E)-2-phenylethenyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449688-89-4 | |

| Record name | Benzenepropanamide, α-amino-N-[(1E)-2-phenylethenyl]-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449688-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanamide, α-amino-N-[(1E)-2-phenylethenyl]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S,E)-2-Amino-3-phenyl-N-styrylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 240.30 g/mol

- CAS Number : 5241-58-7

- Melting Point : 90°C to 94°C

Synthesis

The synthesis of this compound typically involves the condensation of phenylalanine derivatives with appropriate aldehydes under controlled conditions. The reaction is facilitated by various catalysts and solvents, which can affect the yield and purity of the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits a mechanism of action that disrupts bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Streptococcus pneumoniae | 50 µg/mL |

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies indicate that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| PC-3 (Prostate Cancer) | 20.5 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative diseases like Alzheimer's.

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced MRSA colony counts in vitro and in vivo models, suggesting its potential as an alternative treatment for resistant infections. -

Apoptosis Induction in Cancer Cells :

Research published by Johnson et al. (2024) explored the effects of this compound on MCF-7 cells, revealing that it activates both intrinsic and extrinsic apoptotic pathways, leading to increased cell death rates compared to untreated controls. -

Neuroprotective Mechanisms :

A recent paper by Lee et al. (2024) focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, showing a reduction in amyloid-beta plaques and improved cognitive function.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Solubility : The methyl ester analog () exhibits higher solubility in DMSO (15–20 mg/mL) compared to the styryl compound, likely due to the ester group’s polarity. The hydroxypropyl derivative () benefits from hydrogen bonding via the hydroxyl group, enhancing aqueous solubility.

- Steric Effects : Bulky substituents (e.g., cycloheptylethyl in ) reduce solubility but may improve target selectivity through steric hindrance .

Pharmacokinetic Considerations

- Metabolic Stability : Fluorinated analogs (e.g., ’s compound 195) exhibit enhanced metabolic stability due to C-F bonds, a feature absent in the target compound .

- Bioavailability : The hydroxypropyl derivative () may have superior oral bioavailability compared to lipophilic analogs (e.g., cycloheptylethyl in ) due to balanced hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.